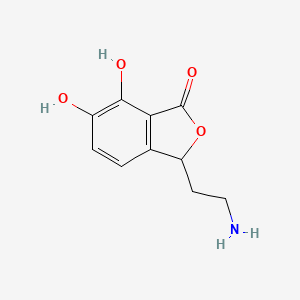
3-(2-Aminoethyl)-6,7-dihydroxyisobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-6,7-dihydroxyisobenzofuran-1(3H)-one is a chemical compound with a unique structure that includes an isobenzofuranone core substituted with aminoethyl and dihydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-6,7-dihydroxyisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the isobenzofuranone core, followed by the introduction of the aminoethyl and dihydroxy groups through selective functionalization reactions. Key steps may include:
Formation of the isobenzofuranone core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the aminoethyl group: This step often involves nucleophilic substitution reactions using reagents like ethylenediamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-6,7-dihydroxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-Aminoethyl)-6,7-dihydroxyisobenzofuran-1(3H)-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-6,7-dihydroxyisobenzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The aminoethyl group can form hydrogen bonds or electrostatic interactions, while the dihydroxy groups can participate in redox reactions. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethyl)-1H-indol-5-ol (Serotonin): Shares the aminoethyl group but has an indole core instead of an isobenzofuranone core.
3-(2-Aminoethyl)indole (Tryptamine): Similar structure but lacks the dihydroxy groups.
Uniqueness
3-(2-Aminoethyl)-6,7-dihydroxyisobenzofuran-1(3H)-one is unique due to the combination of its isobenzofuranone core with aminoethyl and dihydroxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-(2-aminoethyl)-6,7-dihydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H11NO4/c11-4-3-7-5-1-2-6(12)9(13)8(5)10(14)15-7/h1-2,7,12-13H,3-4,11H2 |
InChI Key |
YXVORKXTZQMDTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(OC2=O)CCN)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















